molecular formula C9H10ClNO B8437912 3-Allyloxy-2-chloromethyl-pyridine

3-Allyloxy-2-chloromethyl-pyridine

Cat. No.: B8437912
M. Wt: 183.63 g/mol
InChI Key: CELWKQBFFPBIOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Allyloxy-2-chloromethyl-pyridine is a pyridine derivative characterized by an allyloxy group at the 3-position and a chloromethyl substituent at the 2-position of the pyridine ring. Its closest structural analogs in the catalog include 3-Allyl-2-chloro-5-methylpyridine (page 167) and 3-(Chloromethyl)-2-methylpyridine•HCl (page 18) .

Properties

Molecular Formula

C9H10ClNO

Molecular Weight

183.63 g/mol

IUPAC Name

2-(chloromethyl)-3-prop-2-enoxypyridine

InChI

InChI=1S/C9H10ClNO/c1-2-6-12-9-4-3-5-11-8(9)7-10/h2-5H,1,6-7H2

InChI Key

CELWKQBFFPBIOF-UHFFFAOYSA-N

Canonical SMILES

C=CCOC1=C(N=CC=C1)CCl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Pyridine Derivatives

Table 1: Structural and Functional Group Comparison

Compound Name (CAS/MFCD if available) Substituents (Position) Key Functional Groups Molecular Weight (g/mol) Reference Page
3-Allyl-2-chloro-5-methylpyridine 3-Allyl, 2-Cl, 5-CH₃ Chloro, Allyl, Methyl Not provided 167
3-(Chloromethyl)-2-methylpyridine•HCl 3-CH₂Cl, 2-CH₃ Chloromethyl, Methyl Not provided 18
3-(2-Chloro-3-(dimethoxymethyl)pyridin-4-yl)prop-2-yn-1-ol 2-Cl, 3-(CH(OCH₃)₂), 4-propargyl-OH Chloro, Dimethoxymethyl, Propargylol Not provided 101
4-Chloro-3-((trimethylsilyl)ethynyl)pyridine 4-Cl, 3-C≡C-Si(CH₃)₃ Chloro, Trimethylsilylacetylene Not provided 50
(E)-Methyl 3-(2-amino-5-methylpyridin-3-yl)acrylate 2-NH₂, 5-CH₃, 3-acrylate Amino, Methyl, Acrylate Not provided 106

Key Observations :

Substituent Position Sensitivity: Unlike 3-Allyl-2-chloro-5-methylpyridine , which has a methyl group at the 5-position, 3-Allyloxy-2-chloromethyl-pyridine lacks this substituent. The chloromethyl group at position 2 in this compound is structurally analogous to 3-(Chloromethyl)-2-methylpyridine•HCl , but the latter’s methyl group at position 2 could stabilize the pyridine ring against nucleophilic attack.

The chloromethyl group (2-position) is highly reactive toward nucleophilic substitution, similar to the chloromethyl group in 3-(Chloromethyl)-2-methylpyridine•HCl . However, the HCl salt in the latter may alter solubility and stability.

Comparison with Heterocyclic Modifications: Compounds such as (E)-Methyl 3-(2-amino-5-methylpyridin-3-yl)acrylate feature electron-donating amino and acrylate groups, which contrast with the electron-withdrawing chloro and allyloxy groups in this compound. These differences could influence applications in catalysis or drug design.

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